(1-((1H-Indazol-3-yl)methyl)piperidin-2-yl)methanamine
Description
(1-((1H-Indazol-3-yl)methyl)piperidin-2-yl)methanamine is a heterocyclic amine featuring a piperidine ring substituted with an indazole-methyl group and a primary amine at the 2-position. Its molecular formula is C₁₄H₁₈N₄ (MW: 242.32 g/mol). Safety data indicate it is a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory system toxicity (Specific Target Organ Toxicity, Single Exposure, Category 3) .
Properties
Molecular Formula |
C14H20N4 |
|---|---|
Molecular Weight |
244.34 g/mol |
IUPAC Name |
[1-(2H-indazol-3-ylmethyl)piperidin-2-yl]methanamine |
InChI |
InChI=1S/C14H20N4/c15-9-11-5-3-4-8-18(11)10-14-12-6-1-2-7-13(12)16-17-14/h1-2,6-7,11H,3-5,8-10,15H2,(H,16,17) |
InChI Key |
XZCRXMGYIPEODM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CN)CC2=C3C=CC=CC3=NN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((1H-Indazol-3-yl)methyl)piperidin-2-yl)methanamine typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with aldehydes or ketones.
Attachment to Piperidine: The indazole ring is then attached to the piperidine ring via a methylene bridge. This can be achieved through a nucleophilic substitution reaction where the indazole derivative reacts with a piperidine derivative in the presence of a suitable base.
Final Product Formation: The final step involves the reduction of the intermediate compound to yield (1-((1H-Indazol-3-yl)methyl)piperidin-2-yl)methanamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-((1H-Indazol-3-yl)methyl)piperidin-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the indazole or piperidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation Products: Indazole oxides, piperidine oxides.
Reduction Products: Various amine derivatives.
Substitution Products: Functionalized indazole or piperidine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of indazole derivatives, including (1-((1H-Indazol-3-yl)methyl)piperidin-2-yl)methanamine, as anticancer agents. Research indicates that compounds with an indazole nucleus can act as tubulin inhibitors, disrupting cell mitosis during the M-phase .
Case Study:
A study involving the synthesis and evaluation of indazole-based compounds demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was primarily attributed to the compound's ability to interfere with tubulin polymerization, leading to apoptosis in cancer cells. This suggests a promising pathway for developing new anticancer therapies based on this compound.
Neurological Applications
The piperidine component of (1-((1H-Indazol-3-yl)methyl)piperidin-2-yl)methanamine may confer neuroprotective properties. Piperidine derivatives have been studied for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems.
Case Study:
Research has shown that similar piperidine derivatives can enhance cognitive function in animal models of Alzheimer's disease by inhibiting acetylcholinesterase activity. This suggests that (1-((1H-Indazol-3-yl)methyl)piperidin-2-yl)methanamine could be explored for its efficacy in cognitive enhancement and neuroprotection.
The biological activity of (1-((1H-Indazol-3-yl)methyl)piperidin-2-yl)methanamine is primarily linked to its interaction with various biological targets:
| Target | Mechanism of Action | Potential Effects |
|---|---|---|
| Tubulin | Inhibition of polymerization | Induces apoptosis in cancer cells |
| Acetylcholinesterase | Inhibition | Potential cognitive enhancement |
| Serotonin receptors | Modulation | Possible antidepressant effects |
Mechanism of Action
The exact mechanism of action of (1-((1H-Indazol-3-yl)methyl)piperidin-2-yl)methanamine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s analogs differ primarily in heterocyclic substituents and substitution patterns on the piperidine/pyrrolidine scaffold. Key examples include:
Key Structural Insights :
- Indazole vs. Thiazole/Oxazole: Indazole’s fused bicyclic system enables stronger π-π stacking and hydrogen bonding compared to monocyclic thiazole/oxazole derivatives. This may enhance receptor binding affinity .
- Chlorophenyl vs. Indazole : The chlorophenyl group in increases lipophilicity (ClogP ~2.5) compared to the indazole derivative (ClogP ~1.8), affecting membrane permeability and metabolic stability.
Receptor Modulation :
- The target compound and analogs like 4681/8028 were identified as gonadotropin receptor modulators in high-throughput screens . Indazole’s planar structure may improve fit into receptor pockets compared to bulkier substituents (e.g., thiazole).
- Imidazole-pyridine hybrids () could target histamine or serotonin receptors due to structural mimicry of endogenous ligands.
Toxicity and Handling :
- The target compound’s acute toxicity includes skin/eye irritation and respiratory effects, similar to other amines (e.g., 1-(Pyrazin-2-yl)ethanamine in ). However, indazole’s nitrogen-rich structure may increase reactivity, necessitating stricter handling protocols .
- Ecotoxicity Data: Limited for most analogs, highlighting a research gap in environmental impact assessments.
Biological Activity
(1-((1H-Indazol-3-yl)methyl)piperidin-2-yl)methanamine, with the CAS number 1707395-59-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the indazole class, which has been associated with various pharmacological effects, particularly in oncology and neuropharmacology.
The molecular formula of (1-((1H-Indazol-3-yl)methyl)piperidin-2-yl)methanamine is with a molecular weight of 244.34 g/mol. The structural characteristics of this compound contribute to its biological activity, particularly its interactions with various biological targets.
| Property | Value |
|---|---|
| CAS Number | 1707395-59-2 |
| Molecular Formula | C14H20N4 |
| Molecular Weight | 244.34 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity Overview
Recent studies have highlighted the biological activities associated with indazole derivatives, including their potential as anticancer agents and their effects on various signaling pathways.
Anticancer Activity
Indazole derivatives, including (1-((1H-Indazol-3-yl)methyl)piperidin-2-yl)methanamine, have shown promising results in inhibiting cancer cell proliferation. For example, compounds containing the indazole scaffold have been reported to exhibit potent inhibitory effects on several cancer cell lines.
- Mechanism of Action : The anticancer properties are often linked to the inhibition of key signaling pathways such as the FGFR (Fibroblast Growth Factor Receptor) pathway. For instance, some derivatives have demonstrated IC50 values less than 4.1 nM against FGFR1 and 2.0 ± 0.8 nM against FGFR2, indicating strong inhibitory potential .
- Cell Line Studies : In vitro studies have shown that (1-((1H-Indazol-3-yl)methyl)piperidin-2-yl)methanamine can induce apoptosis in cancer cells, enhancing caspase activity and causing morphological changes indicative of cell death .
Neuropharmacological Effects
Indazole compounds have also been investigated for their neuropharmacological effects. They may interact with neurotransmitter systems, potentially offering benefits in treating neurological disorders.
Case Studies
Several case studies have explored the biological activities of indazole derivatives:
- Study on Apoptosis Induction : A study evaluated the effects of various indazole derivatives on MDA-MB-231 breast cancer cells. The results indicated that certain compounds could enhance caspase activity significantly at concentrations as low as 10 μM, suggesting a strong pro-apoptotic effect .
- Inhibition of Kinases : Research has shown that certain indazole derivatives can inhibit kinases involved in cancer progression, such as GSK-3β and ROCK-1, with IC50 values in the nanomolar range . This inhibition can disrupt critical signaling pathways that promote tumor growth and survival.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of indazole derivatives:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
